molecular formula C23H20ClN3OS B12189068 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12189068
M. Wt: 421.9 g/mol
InChI Key: OQBNPFGNLHPEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol” is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a thiazole ring, and a pyrrol-3-ol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol” would likely involve multiple steps, including:

    Formation of the thiazole ring: This could be achieved through a Hantzsch thiazole synthesis, involving the reaction of a 4-chlorophenyl isothiocyanate with an α-haloketone.

    Construction of the pyrrol-3-ol moiety: This might involve a cyclization reaction starting from a suitable precursor, such as a 1,2,3,4-tetrahydronaphthalene derivative.

    Coupling of the two moieties: The final step would involve coupling the thiazole and pyrrol-3-ol moieties under appropriate conditions, possibly using a condensation reaction.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

The compound “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar activities.

Medicine

Medicinally, such compounds could be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1,3-thiazole derivatives: These compounds share the thiazole ring and chlorophenyl group.

    1-(1,2,3,4-tetrahydronaphthalen-1-yl) derivatives: Compounds with the tetrahydronaphthalene moiety.

Uniqueness

The uniqueness of “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol” lies in its combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H20ClN3OS

Molecular Weight

421.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C23H20ClN3OS/c24-16-10-8-15(9-11-16)18-13-29-23(26-18)21-20(28)12-27(22(21)25)19-7-3-5-14-4-1-2-6-17(14)19/h1-2,4,6,8-11,13,19,25,28H,3,5,7,12H2

InChI Key

OQBNPFGNLHPEJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.